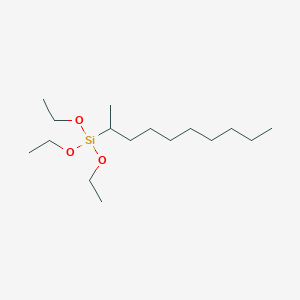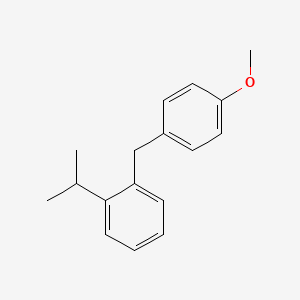
1-(2-Isopropylbenzyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropylbenzyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an isopropyl group at the second position and a methoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropylbenzyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzyl chloride with 2-isopropylbenzyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality output.
化学反応の分析
Types of Reactions: 1-(2-Isopropylbenzyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and isopropyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
1-(2-Isopropylbenzyl)-4-methoxybenzene has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 1-(2-Isopropylbenzyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
1-(2-Isopropylbenzyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Isopropylbenzyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
1-(2-Isopropylbenzyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 1-(2-Isopropylbenzyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This influences its reactivity and interaction with other molecules, making it distinct from its analogs with different substituents.
特性
分子式 |
C17H20O |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
1-methoxy-4-[(2-propan-2-ylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O/c1-13(2)17-7-5-4-6-15(17)12-14-8-10-16(18-3)11-9-14/h4-11,13H,12H2,1-3H3 |
InChIキー |
YPDPQSCWOOVUMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


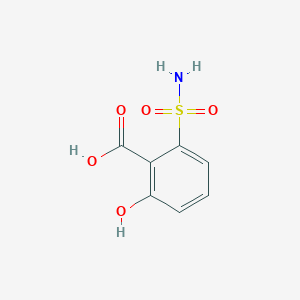
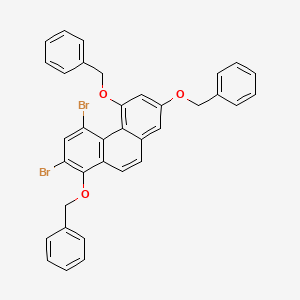
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

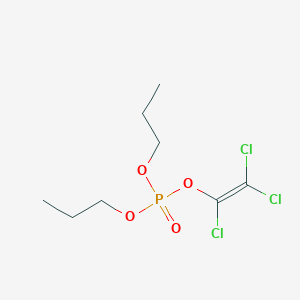
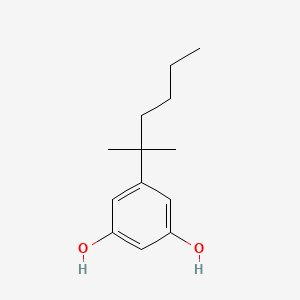
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

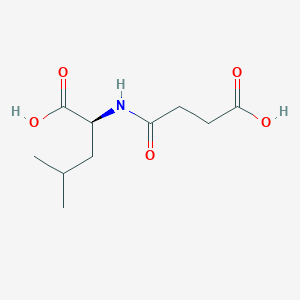
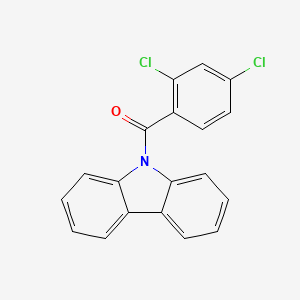
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

